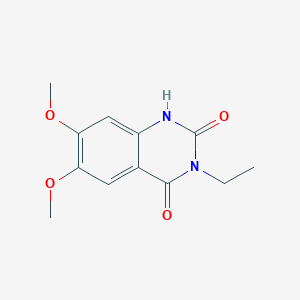

L-(S)-4-氰基苯丙氨酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Esters, such as “L-(S)-4-CYanophenylalanine, methyl ester HCl”, are organic compounds formed by the reaction of carboxylic acids and alcohols . They are commonly used in a variety of applications, including as solvents and plasticizers .

Synthesis Analysis

Esters can be synthesized through a process known as esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the reaction of acid chlorides with alcohols .

Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) . The specific structure of “L-(S)-4-CYanophenylalanine, methyl ester HCl” would depend on the specific groups attached to these functional groups.

Chemical Reactions Analysis

Esters undergo several types of reactions. One of the most common is hydrolysis, which can occur under acidic or basic conditions. Under acidic conditions, the ester is converted into a carboxylic acid and an alcohol. Under basic conditions, it is converted into a carboxylate ion and an alcohol .

Physical And Chemical Properties Analysis

Esters are generally polar compounds and have higher boiling points than alkanes but lower than alcohols. They are incapable of hydrogen bonding with each other, which contributes to their relatively lower boiling points compared to carboxylic acids . Many simple esters are pleasant-smelling liquids and are responsible for the fragrant odors of many fruits and flowers .

科学研究应用

抗肿瘤特性:L-DOPA 甲酯,L-(S)-4-氰基苯丙氨酸的衍生物,已显示出作为抗肿瘤剂的潜力。具体来说,它在淋巴性白血病和黑色素瘤中展示了体内抗肿瘤活性 (Wick, 1977)。

酶促合成和抗菌活性:Rhodotorula glutinis 酵母苯丙氨酸/酪氨酸氨裂合酶酶促转化 L-酪氨酸甲酯为对羟基肉桂酸甲酯 (p-HCAM) 已被探索。由于 p-HCAM 的潜在抗菌活性,该合成工艺可能具有未来的临床和工业应用 (Macdonald 等,2016)。

缓蚀:L-苯丙氨酸甲酯盐酸盐已被研究作为盐酸溶液中低碳钢的缓蚀剂。此应用利用其化学性质来保护金属免受腐蚀,表明其在工业环境中的实用性 (Mobin 等,2016)。

用于医学应用的生物偶联物合成:研究涉及铁代三唑氨基酸和肽生物偶联物的合成,包括 L-(S)-4-氰基苯丙氨酸的衍生物,用于潜在的医学应用。这些化合物在与药物开发和疾病治疗相关的研究中显示出前景 (Köster 等,2008)。

HIV 治疗研究:一项关于聚(L-赖氨酸柠檬酰胺) 涉及 L-(S)-4-氰基苯丙氨酸甲酯的偶联物的研究显示出体外抗 HIV 活性。这表明其在开发 HIV 治疗中的潜在用途 (Couffin-Hoarau 等,2009)。

生物技术和临床应用:苯丙氨酸氨裂合酶是一种催化 L-苯丙氨酸生物转化为反式肉桂酸的酶,具有重要的临床和生物技术应用。这包括将其用于生产 L-苯丙氨酸,甜味剂阿斯巴甜(L-苯丙氨酰-L-天冬酰甲酯)的前体 (MacDonald & D'Cunha,2007)。

作用机制

Target of Action

Methyl esters of amino acids, such as l-(s)-4-cyanophenylalanine, methyl ester hcl, are commonly used in solution phase peptide synthesis . They are often used to synthesize dipeptides , indicating that their primary targets could be peptide bonds in proteins.

Mode of Action

It’s known that esters can undergo hydrolysis in the presence of a dilute acid (such as hydrochloric acid or sulfuric acid) acting as the catalyst . This reaction is reversible and leads to the formation of a carboxylic acid and an alcohol . In the case of L-(S)-4-CYanophenylalanine, methyl ester HCl, it’s plausible that a similar interaction with its targets could occur, leading to changes in the structure of the target molecules.

Biochemical Pathways

The hydrolysis of esters, including l-(s)-4-cyanophenylalanine, methyl ester hcl, can lead to the formation of carboxylic acids and alcohols . These products could potentially affect various biochemical pathways, depending on the specific nature of the carboxylic acid and alcohol formed.

Pharmacokinetics

It’s known that the pharmacokinetics of methyl esters of amino acids can be complex, with factors such as the specific amino acid, the presence of esterases, and the ph of the environment potentially influencing their bioavailability .

Result of Action

Given its potential to undergo hydrolysis to form a carboxylic acid and an alcohol , it’s plausible that these products could have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are formed.

Action Environment

The action, efficacy, and stability of L-(S)-4-CYanophenylalanine, methyl ester HCl can be influenced by various environmental factors. For instance, the pH of the environment can influence the rate of hydrolysis of the ester . Additionally, the presence of enzymes such as esterases can also influence the rate of hydrolysis . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of L-(S)-4-CYanophenylalanine, methyl ester HCl.

属性

IUPAC Name |

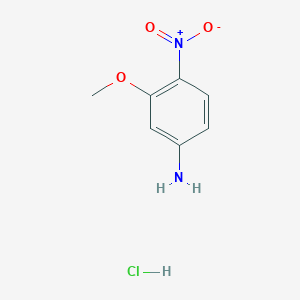

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWBJYJUKOPDZ-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)

![3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2691423.png)

![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)

![(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2691430.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2691431.png)

![7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2691434.png)